molecular formula C26H37NO7S B13442427 Glycopyrronium tosilate hydrate

Glycopyrronium tosilate hydrate

Cat. No.: B13442427
M. Wt: 507.6 g/mol
InChI Key: UOWOLENSDISMPG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Copper histidine is a coordination complex formed between copper ions and the amino acid histidine. This compound is particularly significant in the medical field, especially for its role in treating Menkes disease, a genetic disorder affecting copper levels in the body. Copper histidine is known for its ability to deliver bioavailable copper directly into the bloodstream, bypassing the defective copper transport mechanisms in patients with Menkes disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper histidine can be synthesized by reacting copper salts, such as copper sulfate or copper chloride, with histidine in an aqueous solution. The reaction typically involves dissolving both reactants in water and adjusting the pH to a neutral or slightly alkaline range to facilitate complex formation. The resulting solution is then subjected to purification processes to isolate the copper histidine complex .

Industrial Production Methods: In industrial settings, copper histidine is produced under current good manufacturing practice (cGMP) conditions to ensure the purity and safety of the compound. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants. The final product is often formulated as a subcutaneous injectable solution for medical use .

Chemical Reactions Analysis

Types of Reactions: Copper histidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Copper histidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of copper histidine involves the direct delivery of bioavailable copper ions into the bloodstream. Once injected, the complex dissociates to release copper ions, which are then taken up by cells and utilized in various biochemical processes. Copper is an essential trace element required for the activity of several enzymes, including cytochrome c oxidase, lysyl oxidase, and superoxide dismutase. These enzymes play crucial roles in mitochondrial energy production, connective tissue synthesis, and antioxidant defense, respectively. By restoring the availability of copper to these enzymes, copper histidine helps alleviate many of the symptoms associated with Menkes disease .

Comparison with Similar Compounds

Uniqueness of Copper Histidine:

Properties

Molecular Formula

C26H37NO7S

Molecular Weight

507.6 g/mol

IUPAC Name

(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;4-methylbenzenesulfonate;hydrate

InChI

InChI=1S/C19H28NO3.C7H8O3S.H2O/c1-20(2)13-12-17(14-20)23-18(21)19(22,16-10-6-7-11-16)15-8-4-3-5-9-15;1-6-2-4-7(5-3-6)11(8,9)10;/h3-5,8-9,16-17,22H,6-7,10-14H2,1-2H3;2-5H,1H3,(H,8,9,10);1H2/q+1;;/p-1

InChI Key

UOWOLENSDISMPG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.O

Origin of Product

United States

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